Methyl 3-n-propoxyphenyl sulfide
Overview
Description
Methyl 3-n-propoxyphenyl sulfide: is an organic compound characterized by its molecular formula C₁₀H₁₄OS It is a derivative of phenyl sulfide with a propoxy group attached to the benzene ring and a methyl group attached to the sulfur atom
Synthetic Routes and Reaction Conditions:
Direct Sulfidation: One common method involves the direct sulfidation of 3-n-propoxyphenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reductive Sulfurization: Another approach is the reductive sulfurization of 3-n-propoxybenzaldehyde using hydrogen sulfide (H₂S) in the presence of a reducing agent like sodium borohydride (NaBH₄).
Industrial Production Methods: The industrial production of this compound involves large-scale sulfidation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the sulfide to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like halides or alkoxides are used, often in the presence of a base.
Major Products Formed:
Sulfoxide and Sulfone: Resulting from oxidation reactions.
Thiol: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Methyl 3-n-propoxyphenyl sulfide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of various chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism by which Methyl 3-n-propoxyphenyl sulfide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may neutralize free radicals through electron donation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes.
Antioxidant Activity: Interacts with free radicals.
Comparison with Similar Compounds
Methyl phenyl sulfide: Similar structure but lacks the propoxy group.
Methyl 3-methoxyphenyl sulfide: Similar structure but with a methoxy group instead of propoxy.
Uniqueness: Methyl 3-n-propoxyphenyl sulfide is unique due to the presence of the propoxy group, which influences its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness compared to similar compounds.
Properties
IUPAC Name |
1-methylsulfanyl-3-propoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-7-11-9-5-4-6-10(8-9)12-2/h4-6,8H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLBJHABPXQOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304357 | |
Record name | 1-(Methylthio)-3-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178987-12-7 | |
Record name | 1-(Methylthio)-3-propoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178987-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylthio)-3-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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